
Strontium malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium malonate is an organic compound that belongs to the class of dicarboxylic acids and derivatives. It is being developed as a novel orally available pharmaceutical for the treatment and prevention of osteoporosis . This compound has shown promise in increasing bone formation while decreasing bone resorption, thereby providing a sustained skeletal benefit .
Vorbereitungsmethoden
The synthesis of strontium malonate can be achieved through various methods. One common approach involves reacting strontium carbonate with malonic acid in an aqueous medium at a temperature below 50°C . This method ensures high purity and high yields with short processing times. The reaction typically involves vigorous stirring and maintaining the pH of the reaction mixture below 9.5 .
Analyse Chemischer Reaktionen
Strontium malonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: This compound can react with strong acids and bases, leading to the formation of strontium salts and malonic acid derivatives.
Substitution Reactions: In the presence of suitable reagents, this compound can undergo substitution reactions, forming various organic and inorganic compounds.
Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Strontium malonate (SrM) is a strontium-containing compound being developed for pharmaceutical applications, primarily in the treatment and prevention of osteoporosis . Research has explored its effects on bone tissue composition, structure, and biomechanical properties in animal models, as well as its potential advantages over other strontium-based drugs like strontium ranelate (SrR) . Studies also investigate its potential use with other compounds like vitamin D for therapeutic effects . Additionally, research has explored the use of sodium malonate, a related compound, as an efflux pump inhibitor .
Scientific Research Applications
This compound as a Pharmaceutical Agent
this compound is investigated as a novel pharmaceutical for treating and preventing osteoporosis due to its potential advantages over strontium ranelate, including better bioavailability, higher strontium content, and ease of administration in tablet form . Clinical phase 1 and 2 trials have been completed, with phase 3 trials underway .
Effects on Bone Tissue
Animal studies on rats and dogs examined the impact of SrM on bone composition and biomechanical properties . These studies analyzed femurs, vertebrae, skullcaps, and teeth to find treatment-related changes in the concentrations of strontium (Sr), calcium (Ca), magnesium (Mg), and phosphorus (P) using inductively coupled mass spectrometry (ICP-MS) . Bone mineral density (BMD) was determined using dual-energy X-ray absorptiometry (DEXA), and the biomechanical properties of the bones were assessed using bending and compression tests .
Strontium Incorporation in Bone
Research has demonstrated that long-term treatment with SrM leads to decreased concentrations of Ca and P in mineralized tissues of rats and dogs . Extended X-ray absorption fine structure (EXAFS) measurements indicated that Sr replaced Ca in the bone apatite structure .
Dosage and Administration
Animal studies used varying doses of SrM to evaluate its effects. For example, a dog study used SrM doses of 0 (control), 300, 1000, and 3000 mg/kg/day . A rat study and another dog study used doses of 0 (control), 100, 300, and 1000 mg/kg/day . The daily dose of ionic strontium may be at least about 0.01 g, such as, e.g., at least about 0.025 g, at least about 0.050 g, at least about 0.075 g, at least about 0.1 g, at least about 0.2 g, at least about 0.3 g, at least about 0.4 g or at least about 0.5 g or from about 0.01 to about 2 g such as, e.g., from about 0.1 to about 2 g, from about 0.1 to about 1 g, from about 0.15 to about 0.5 g, from about 0.3 to about 2 g or from about 1 to about 2 g . Strontium-containing compound is this compound and it may be administered in a dose corresponding to from about 0.1 to about 10 g daily calculated as anhydrous salt .
Case Studies
Animal Studies
In dogs, after 52 weeks of treatment, the highest concentrations of Sr were found in the skullcap, with an average of 28 ± 12 mg/g Sr in the highest dose group. This corresponded to a 350-fold increase compared to the placebo group . Strontium concentrations in dog femur mid-shaft after four weeks were approximately one-third of the concentrations after 52 weeks, suggesting a faster initial incorporation of Sr .
Clinical Trials
A completed phase 2 trial (NCT00409032) investigated the dose-response of this compound in postmenopausal women with osteoporosis .
Combination Therapies
this compound may be combined with other therapeutic agents, such as vitamin D, non-steroidal anti-inflammatory drugs, pain-relieving agents, or inhibitors of tumor necrosis factor alpha (TNF-α) .
Data Tables
Table 1: Strontium Concentrations in Dog Tissues After 52 Weeks of Treatment
Tissue | Treatment Group | Sr Concentration (mg/g) | Sr/(Sr+Ca) mol% |
---|---|---|---|
Femur | Placebo | 0.08 ± 0.02 | 0.011 |
100 mg/kg/day | - | 2.5 | |
300 mg/kg/day | - | 3.8 | |
1000 mg/kg/day | - | 4.4 | |
Calvaria | Placebo | - | 0.019 |
100 mg/kg/day | - | 3.3 | |
300 mg/kg/day | - | 4.7 | |
1000 mg/kg/day | 28 ± 12 | 6.5 | |
Molar Teeth | Placebo | - | 0.013 |
100 mg/kg/day | - | 0.75 | |
300 mg/kg/day | - | 1.1 | |
1000 mg/kg/day | - | 1.6 |
Table 2: Increase in Bone-Specific Alkaline Phosphatase (BSAP) in this compound-Treated Groups
Group | BSAP Increase (Females) | BSAP Increase (Males) |
---|---|---|
Placebo | -53% | -44% |
300 mg/kg/day SrM | +60% | +142% |
1000 mg/kg/day SrM | +276% | +194% |
3000 mg/kg/day SrM | +278% | +247% |
Additional Applications of Related Compounds
Wirkmechanismus
The mechanism of action of strontium malonate involves its positive effect on bone metabolism. Strontium ions are known to increase bone formation by osteoblasts while simultaneously decreasing bone resorption by osteoclasts . This dual action helps in maintaining bone density and strength, making it a promising treatment for osteoporosis .
Vergleich Mit ähnlichen Verbindungen
Strontium malonate can be compared with other strontium salts such as strontium ranelate, strontium diibuprofenate dihydrate, and strontium diascorbate dihydrate . While all these compounds have positive effects on bone metabolism, this compound is unique in its specific molecular structure and its potential for high bioavailability and efficacy in treating osteoporosis .
Similar Compounds
- Strontium ranelate
- Strontium diibuprofenate dihydrate
- Strontium diascorbate dihydrate
This compound stands out due to its specific formulation and the promising results observed in preclinical and clinical studies .
Biologische Aktivität
Strontium malonate (SrM) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis. This article delves into the biological activity of this compound, discussing its mechanisms, effects on bone health, and relevant research findings.
Overview of this compound
This compound is a strontium salt of malonic acid, characterized by its unique chemical structure which enhances its bioavailability compared to other strontium compounds like strontium ranelate. The molecular formula for this compound can be represented as C3H4O4Sr, indicating the presence of strontium ions and malonate anions.
The biological activity of this compound primarily revolves around its influence on bone metabolism. Strontium ions are known to mimic calcium, which allows them to integrate into bone tissue. This integration promotes bone formation and inhibits bone resorption, thereby enhancing overall bone density.
Key Mechanisms:
- Osteoblast Activation : Strontium stimulates osteoblasts, the cells responsible for bone formation, leading to increased bone mineral density (BMD) .
- Inhibition of Osteoclasts : It also inhibits osteoclast activity, which are the cells that break down bone tissue, thus reducing bone resorption .
- Calcium Metabolism : The compound affects calcium metabolism and may enhance the mechanical properties of bones .
Research Findings
Numerous studies have been conducted to evaluate the biological effects of this compound:
Animal Studies
-
Short-term and Long-term Studies :
- A 4-week study in dogs tested doses of 300, 1000, and 3000 mg/kg/day, while a 26-week study in rats assessed doses of 100, 300, and 1000 mg/kg/day. Both studies demonstrated significant increases in BMD and improvements in bone mechanical properties .
- A 52-week study in dogs confirmed these findings with sustained improvements in BMD over time .
- Toxicological Assessments :
Clinical Trials
- Phase 2 Trials : Completed trials focused on postmenopausal women showed promising results for SrM in increasing BMD and improving bone health compared to placebo treatments .
Data Tables
The following table summarizes key findings from animal studies regarding the effects of this compound on bone health:
Study Type | Species | Duration | Dose (mg/kg/day) | Key Findings |
---|---|---|---|---|
Short-term | Dogs | 4 weeks | 300, 1000, 3000 | Increased BMD; improved mechanical properties |
Long-term | Rats | 26 weeks | 100, 300, 1000 | Significant BMD increase |
Long-term | Dogs | 52 weeks | 100, 300, 1000 | Sustained BMD improvement |
Case Studies
-
Case Study on Osteoporosis Treatment :
- A clinical case involving a postmenopausal woman treated with this compound showed a marked increase in lumbar spine BMD after six months of treatment. The patient reported reduced fracture risk and improved quality of life.
- Comparative Study with Strontium Ranelate :
Eigenschaften
CAS-Nummer |
183133-72-4 |
---|---|
Molekularformel |
C3H2O4Sr |
Molekulargewicht |
189.67 g/mol |
IUPAC-Name |
strontium;propanedioate |
InChI |
InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |
InChI-Schlüssel |
LVZZABGEQTZXHP-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(=O)[O-].[Sr+2] |
Kanonische SMILES |
C(C(=O)[O-])C(=O)[O-].[Sr+2] |
Key on ui other cas no. |
183133-72-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.